DADPS Biotin Alkyne
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N4O9SSi/c1-4-5-14-23-54-57(34-15-8-6-9-16-34,35-17-10-7-11-18-35)55-42(2,3)33-44-39(48)21-24-50-26-28-52-30-31-53-29-27-51-25-22-43-38(47)20-13-12-19-37-40-36(32-56-37)45-41(49)46-40/h1,6-11,15-18,36-37,40H,5,12-14,19-33H2,2-3H3,(H,43,47)(H,44,48)(H2,45,46,49)/t36-,37-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQDDBYPFLTPN-HKGQQODZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N4O9SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Silane-Based Linker Construction
The DADPS backbone serves as the acid-cleavable bridge between biotin and alkyne moieties. As detailed in foundational work (PMC3016050) , synthesis begins with dichlorodiphenylsilane (DCDPS) reacting with a tertiary alcohol (e.g., 1-amino-2-methyl-propan-2-ol) and 6-azidohexanol under anhydrous conditions (Scheme 1). The resultant dialkoxydiphenylsilane intermediate undergoes NHS esterification with biotin, followed by alkyne functionalization via propargylamine coupling.
Key Reaction Parameters:
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Solvent System: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Catalyst: 4-Dimethylaminopyridine (DMAP) for NHS activation
Solid-Phase Peptide Synthesis (SPPS) Integration
Recent advances enable DADPS integration into solid-phase frameworks. A 2024 study (ChemRxiv) developed a DADPS-Fmoc building block for SPPS, allowing modular assembly of biotin-alkyne conjugates. The protocol involves:
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DADPS-Fmoc Reagent Synthesis:
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Thiol-ene coupling of allyl ethers with 3-mercaptopropionic acid under UV initiation (365 nm).
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Fmoc protection via carbodiimide chemistry.
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SPPS Workflow:
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Sequential coupling of Fmoc-amino acids, DADPS-Fmoc, and propargylglycine on Wang resin.
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Final cleavage using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).
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Performance Metrics:
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Purity: >90% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient)
PEG Spacer Integration for Enhanced Solubility
Commercial vendors (AxisPharm , Vector Labs ) employ polyethylene glycol (PEG) spacers between biotin and the DADPS linker to mitigate steric hindrance. A representative synthesis (Figure 1) involves:
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Biotin-PEG₄-NHS Ester Preparation:
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PEG₄ diol activation with N-hydroxysuccinimide (NHS) in DMF.
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DADPS Linker Attachment:
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Nucleophilic substitution with 6-azidohexanol under Mitsunobu conditions (DIAD, PPh₃).
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Alkyne Functionalization:
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Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-amine.
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Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| PEG Length | 4–12 units | |
| Solubility in DMSO | >50 mM | |
| Storage Stability | -20°C, stable for 24 months |
Quality Control and Analytical Validation
Critical characterization steps ensure batch consistency:
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Mass Spectrometry:
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Cleavage Efficiency Testing:
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HPLC Purity Assessment:
Challenges and Mitigation Strategies
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Silane Hydrolysis:
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Copper Contamination:
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Scale-Up Limitations:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Solution-Phase NHS | 68 | 92 | Moderate | |
| SPPS with DADPS-Fmoc | 75 | 95 | High | |
| PEG-Spacer Assisted | 82 | 90 | Commercial |
Recent Innovations (2024–2025)
Chemical Reactions Analysis
Types of Reactions
DADPS Biotin Alkyne primarily undergoes click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper catalyst, although copper-free variants are also available. The reaction conditions are generally mild, often performed at room temperature with solvents like DMSO or DMF .
Major Products Formed
The primary product formed from the azide-alkyne cycloaddition is a triazole ring, which links the biotin moiety to the target molecule. This product is stable and can be further used in various biochemical assays .
Scientific Research Applications
Proteomic Studies
DADPS Biotin Alkyne is widely utilized in proteomic research due to its ability to label newly synthesized proteins (NSP) selectively. This labeling is achieved through a biorthogonal noncanonical amino acid tagging (BONCAT) strategy, where methionine analogs are incorporated into proteins. The labeled proteins can then be enriched and analyzed using mass spectrometry .
- Case Study : In a comparative study, researchers found that DADPS identified and quantified over 50% more proteins than traditional uncleavable biotin-alkyne methods. This enhancement was attributed to the efficient elution and reduced background noise from non-specific binding .
Biosensing Applications
The unique properties of this compound make it suitable for biosensing applications, where it can be used to detect specific biomolecules in complex mixtures. The ability to release labeled proteins under mild conditions allows for the preservation of sensitive analytes during detection processes.
- Case Study : A study demonstrated the application of DADPS in developing biosensors for detecting specific cancer biomarkers. The enhanced sensitivity provided by the cleavable linker allowed for lower detection limits compared to conventional methods .
Cellular Imaging
This compound can be employed in cellular imaging techniques, allowing researchers to visualize the distribution and dynamics of proteins within live cells. The bioorthogonal nature of the alkyne group facilitates selective labeling without interfering with cellular functions.
- Case Study : Researchers used DADPS in live-cell imaging studies to track protein synthesis in real-time, revealing insights into cellular responses under various conditions .
Advantages Over Traditional Methods
This compound offers several advantages compared to traditional biotinylation strategies:
- Mild Elution Conditions : Proteins can be released using low concentrations of formic acid without compromising their structure.
- Reduced Contamination : The cleavable linker minimizes co-elution of non-target proteins, enhancing purity.
- Increased Sensitivity : Enhanced detection capabilities allow for the identification of low-abundance proteins .
Mechanism of Action
The mechanism of action of DADPS Biotin Alkyne involves the formation of a stable triazole ring through the azide-alkyne cycloaddition. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes. The DADPS linker is cleavable under mild acidic conditions, allowing for the efficient release of captured biomolecules .
Comparison with Similar Compounds
DADPS Biotin Alkyne vs. Uncleavable Biotin-Alkyne (UnC-BA)
Uncleavable biotin-alkyne lacks a cleavable linker, requiring harsh elution conditions (e.g., boiling in SDS) that compromise MS compatibility. Key differences include:
Mechanistic Insights :
- DADPS’s smaller tag improves peptide ionization and MS/MS fragmentation.
- Acid cleavage eliminates biotin-induced hydrophobicity, reducing RT delays and improving chromatographic separation .
DADPS vs. Antibody (Ab)-Based Enrichment Strategies
Antibody enrichment uses biotin-specific antibodies for peptide capture but requires acid elution, which is incompatible with DADPS. Comparative studies show:
DADPS vs. Other Cleavable Linkers
2.3.1. Azobenzene (AZO) Linkers
AZO linkers are cleaved via reduction but generate artifactual modifications during MS analysis:
2.3.2. Disulfide-Based Probes
Disulfide linkers (e.g., Biotin-Disulfide Azide ) require reducing agents (e.g., DTT) for cleavage, which may disrupt protein structures:
| Parameter | DADPS Linker | Disulfide Linkers |
|---|---|---|
| Cleavage Conditions | Acidic (pH ~2, preserves peptides) | Basic/reducing (may denature samples) |
| Residual Mass | 143 Da | ~300 Da (larger, impacts MS resolution) |
Key Advantage : DADPS’s acid-cleavable design preserves peptide integrity and simplifies workflow compatibility .
Comparison with Desthiobiotin Probes
Desthiobiotin (a biotin analog with lower streptavidin affinity) enables gentler elution but lacks cleavage functionality:
Biological Activity
DADPS Biotin Alkyne is a specialized chemical probe that has garnered attention in proteomics and biomolecular studies due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanism, applications, and comparative advantages in various experimental settings.
Overview of this compound
DADPS (dialkoxydiphenylsilane) Biotin Alkyne is a bioconjugate that combines a biotin moiety with an azide moiety through a cleavable DADPS linker. The compound facilitates the capture and subsequent release of biomolecules under mild conditions, making it particularly useful for proteomic applications where preserving protein integrity is crucial.
Chemical Properties:
- Molecular Weight: 827.12 g/mol
- Chemical Formula: C42H62N4O9SSi
- Solubility: Soluble in DMSO, DMF, THF, DCM, and chloroform
- Storage Conditions: -20°C .
The this compound operates through a click chemistry mechanism, specifically utilizing the azide-alkyne cycloaddition reaction. Upon binding to target proteins via the biotin-streptavidin interaction, the DADPS linker can be cleaved using mild acidic conditions (e.g., 10% formic acid), releasing the labeled proteins while leaving a small molecular fragment attached. This feature significantly reduces nonspecific interactions and enhances the purity of isolated proteins .
Applications in Proteomics
This compound has been employed in various studies for its ability to improve protein labeling efficiency and specificity:
- Protein Enrichment: It allows for the enrichment of azide-modified proteins through conventional biotin-streptavidin affinity purification. The DADPS linker’s cleavability ensures that proteins can be released without extensive denaturation or contamination .
- Mass Spectrometry: The compound is particularly beneficial for downstream applications such as mass spectrometry, where it aids in the identification and characterization of proteins by providing clean samples for analysis .
- Cellular Studies: Recent research has demonstrated the utility of this compound in studying protein interactions within cells, including profiling cysteine-reactive covalent drugs and monitoring newly synthesized proteins .
Comparative Advantages
Compared to traditional biotin linkers, this compound offers several advantages:
- Mild Release Conditions: The ability to release biomolecules under mild conditions minimizes damage to sensitive proteins.
- Reduced Contamination: The small residual fragment left on the protein after cleavage reduces the likelihood of co-elution with contaminants .
- Versatility in Applications: Its effectiveness in both protein enrichment and mass spectrometry makes it a versatile tool in biochemical research.
Case Studies
Several studies have highlighted the effectiveness of this compound in various contexts:
- Study on Cysteine Reactivity: A comparative study showed that using DADPS linkers led to a higher identification rate of unique cysteine residues compared to other linkers like azobenzene. This was attributed to better labeling efficiency and specificity .
- Proteomic Profiling: In proteomic profiling studies, this compound facilitated improved recovery rates of target proteins from complex mixtures, demonstrating its utility in high-throughput applications .
Data Table: Properties and Applications
| Property/Feature | Details |
|---|---|
| Molecular Weight | 827.12 g/mol |
| Chemical Composition | C42H62N4O9SSi |
| Solubility | DMSO, DMF, THF, DCM, Chloroform |
| Storage Conditions | -20°C |
| Release Conditions | 10% Formic Acid (0.5 h) |
| Applications | Protein enrichment, mass spectrometry |
Q & A
Q. What are the key advantages of using DADPS Biotin Alkyne over uncleavable biotin-alkynes in BONCAT experiments?
this compound enhances sensitivity in BONCAT workflows by enabling efficient cleavage of biotinylated peptides under mild acidic conditions (2% formic acid), which minimizes residual biotin interference during LC-MS/MS analysis. This results in an 80% increase in AHA-labeled peptide identifications compared to uncleavable variants, attributed to reduced hydrophobicity, improved fragmentation efficiency, and lower charge-state complexity in MS spectra . The cleavable DADPS linker leaves a minimal mass tag (143 Da), preserving peptide integrity for accurate quantification .
Q. How does the DADPS linker improve compatibility with downstream proteomic analyses?
The acid-cleavable DADPS linker allows selective release of labeled peptides from streptavidin beads, avoiding co-elution of bulky biotin moieties that impair MS detection. This is critical for TMT-based quantification, where DADPS enables >2× higher peptide identifications and reduces ion suppression effects caused by uncleavable biotin tags. Additionally, the small post-cleavage mass tag (143 Da) minimizes spectral complexity, improving database matching accuracy .
Q. What protocol adjustments are necessary when implementing this compound in click chemistry reactions?
Optimize the click reaction by:
- Using 40 µM this compound as a starting concentration, adjusting based on sample type and background noise .
- Ensuring copper(II) sulfate is freshly prepared to maintain catalytic efficiency in CuAAC reactions .
- Validating cleavage efficiency post-enrichment via SDS-PAGE or BCA assays to confirm complete elution .
Advanced Research Questions
Q. How can LC gradients be optimized to address retention time (RT) delays in uncleavable biotin-alkyne experiments?
Uncleavable biotin-alkynes increase peptide hydrophobicity, causing RT delays of >20 minutes. To mitigate this:
- Implement shallow gradients with higher organic solvent (e.g., 30–60% acetonitrile over 60 min) to improve separation of hydrophobic peptides.
- Use high-pH reversed-phase chromatography as a first-dimension separation to reduce co-elution .
Q. What strategies improve MS/MS fragmentation efficiency for biotinylated peptides?
Uncleavable biotin-alkynes exhibit poor fragmentation due to their large mass (~700 Da). To enhance spectral quality:
- Adjust collision energy (CE) dynamically: Increase CE by 5–10% for +3 charge states and reduce for +2 charges.
- Employ electron-transfer/higher-energy collision dissociation (EThcD) to fragment backbone bonds without biotin interference .
Q. How do neutravidin and antibody-based enrichment strategies compare in BONCAT workflows?
Neutravidin enrichment with DADPS identifies 80% more peptides than antibody-based methods due to:
Q. What experimental controls are critical for validating DADPS-based enrichment specificity?
Include:
Q. How can isotopic labeling (e.g., DADPS H2/D2) enhance proteomic data reliability?
Isotopic DADPS probes (e.g., H2/D2) introduce unique mass signatures for multiplexed quantification. Use computational tools like IsoStamp to deconvolute isotopic patterns, enabling error correction in peptide identification and quantification .
Data Analysis & Contradiction Resolution
Q. Why might peptide recovery assays (e.g., BCA) fail to explain large differences in identifications between DADPS and uncleavable probes?
While DADPS shows only ~15% higher elution efficiency in BCA assays, the >2× identification gain stems from:
Q. How should researchers resolve discrepancies in protein quantification between TMT and label-free approaches using DADPS?
Q. Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
